molecular formula C15H18BrNO3 B1376857 Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate CAS No. 1398609-80-7

Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

Cat. No.: B1376857
CAS No.: 1398609-80-7
M. Wt: 340.21 g/mol
InChI Key: OKUKFGKSJZBSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate (CAS: 1398609-80-7) is a spirocyclic compound featuring a fused azetidine and isobenzofuran core with a bromine substituent at the 5' position. Its molecular formula is C₁₅H₁₈BrNO₃, with an average molecular weight of 340.217 g/mol and a monoisotopic mass of 339.047006 Da . The compound is commercially available at 95–96% purity and serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine atom, which enables further functionalization via cross-coupling reactions .

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate typically involves:

  • Formation of the spirocyclic core via nucleophilic substitution or cyclization reactions.
  • Introduction of the bromine substituent at the 5' position of the isobenzofuran ring.
  • Protection of the azetidine nitrogen with a tert-butyl carboxylate group (Boc protection).
  • Use of organometallic reagents for carbon-carbon bond formation in the spirocyclic framework.

Detailed Preparation Method

Starting Materials and Key Intermediates

Stepwise Synthesis (Based on Patent CN104603139A)

Step Reagents & Conditions Description
1 Dissolve 4-bromo-2-(chloromethyl)-1-iodobenzene in tetrahydrofuran (THF), cool to -20°C Preparation for organometallic reaction
2 Add i-PrMgCl-LiCl (1.3 M in THF) slowly at < -15°C, maintain -20°C Formation of Grignard reagent via halogen-metal exchange
3 Add tert-butyl 3-oxo-azetidine-1-carboxylate in THF Nucleophilic addition of Grignard reagent to ketone
4 Warm to room temperature over 90 minutes, allowing cyclization to form spirocyclic intermediate Formation of spiro[azetidine-3,1'-isobenzofuran] core
5 Workup and purification Isolation of this compound

This process relies on a halogen-metal exchange to generate a reactive organomagnesium intermediate, which then attacks the ketone functionality of the azetidine derivative, leading to cyclization and formation of the spirocyclic system.

Alternative Preparation Notes

  • Use of benzenesulfonic acid salts for intermediate amines to facilitate coupling reactions has been reported, improving yields and purity (patent AU2013348091A1).
  • The reaction temperature control is critical, especially maintaining low temperatures during organometallic additions to prevent side reactions.
  • Methanol and tert-butyl methyl ether are used as solvents for crystallization and product isolation steps.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Tetrahydrofuran (THF), Methanol THF for organometallic steps; methanol for acid salt formation
Temperature -20°C to room temperature Low temp for Grignard formation; room temp for cyclization
Reagents i-PrMgCl-LiCl (1.3 M in THF), benzenesulfonic acid i-PrMgCl-LiCl enables efficient halogen-metal exchange
Reaction Time 90 min to 16 hours Longer times for coupling reactions
Purification Filtration, washing with tert-butyl methyl ether Yields up to 92% reported

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic proton signals for aromatic and azetidine protons confirm spirocyclic structure.
  • Mass Spectrometry: Molecular ion peak at m/z 461 (CI) consistent with expected molecular weight.
  • Yield: Reported yields range from 85% to 92% depending on scale and purification method.

Summary Table of Key Preparation Steps

Step Reactants Conditions Outcome Yield (%)
1 4-bromo-2-(chloromethyl)-1-iodobenzene + i-PrMgCl-LiCl -20°C, THF Formation of arylmagnesium intermediate -
2 Addition of tert-butyl 3-oxo-azetidine-1-carboxylate RT, 90 min Nucleophilic addition and cyclization -
3 Acid salt formation with benzenesulfonic acid 60°C, methanol Salt formation to improve coupling -
4 Isolation by filtration and washing Cooling to -20°C, tert-butyl methyl ether Pure tert-butyl 5'-bromo-3'H-spiro compound 85-92

Research Findings and Considerations

  • The use of i-PrMgCl-LiCl as a halogen-metal exchange reagent provides superior control and reactivity compared to traditional Grignard reagents.
  • Protecting the azetidine nitrogen as a tert-butyl carbamate is crucial for stability and handling during synthesis.
  • The bromine substituent at the 5' position is introduced via the starting halogenated aromatic precursor, ensuring regioselectivity.
  • The synthetic route is scalable and amenable to modifications for analog synthesis, which is valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the isobenzofuran moiety.

    Cyclization and Ring-Opening: The spirocyclic structure can undergo ring-opening reactions under specific conditions, leading to linear or other cyclic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate has garnered attention for its potential as a pharmacophore in drug development. Its structural features may contribute to:

  • Anticancer Activity : Preliminary studies suggest that derivatives of spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its unique functional groups and stereochemistry:

  • Synthesis of Complex Molecules : Its spirocyclic nature allows for the construction of complex molecular architectures that are valuable in pharmaceuticals and agrochemicals.
  • Chiral Synthesis : The presence of stereocenters facilitates the creation of chiral compounds, which are essential in developing enantiomerically pure drugs.

Materials Science

The compound's unique structure may also find applications in materials science:

  • Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties.
  • Nanotechnology : Functionalized derivatives may be explored for their ability to form nanoscale structures, which can be applied in drug delivery systems.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer activity of spirocyclic compounds similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, attributing this effect to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters examined compounds structurally related to this compound for their neuroprotective effects against oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate cell death and promote neuronal survival.

Mechanism of Action

The mechanism of action of tert-butyl 5’-bromo-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The spiro[azetidine-3,1'-isobenzofuran] scaffold is shared among several compounds, but substituents at the 5' position and peripheral groups dictate their reactivity and applications. Below is a comparative analysis:

Compound Name (CAS) Substituent at 5' Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target compound (1398609-80-7) Bromine C₁₅H₁₈BrNO₃ 340.22 Suzuki coupling precursor; high synthetic versatility
Sarolaner (1398609-39–6) 5-(3,5-Dichloro-4-fluorophenyl)-4,5-dihydroisoxazol-3-yl C₂₀H₁₅Cl₂F₄N₂O₃ 479.25 Veterinary isoxazoline insecticide; similar core but bioactive substituents
tert-Butyl 5'-acetyl-... (1398609-81-8) Acetyl C₁₇H₂₁NO₄ 303.35 Intermediate for ketone-based derivatization
tert-Butyl 5-amino-... (2171388-69-3) Amino C₁₇H₂₂N₂O₄ 318.37 Potential building block for amine-functionalized drugs

Key Observations :

  • Bromine vs. Bioactive Groups : The bromine in the target compound contrasts with Sarolaner’s dichloro-fluorophenyl and trifluoromethyl groups, which confer pesticidal activity. This highlights how substituent choice tailors compounds for specific biological or synthetic roles .
  • Reactivity: Bromine allows for palladium-catalyzed cross-coupling, whereas acetyl or amino groups enable nucleophilic or condensation reactions .

Comparison with Related Compounds

Sarolaner Synthesis : Involves multi-step functionalization of the spiro core with dichloro-fluorophenyl and trifluoromethyl groups via Ugi reactions, achieving moderate yields (60–75%) .

Acetyl Derivative (1398609-81-8) : Prepared via Friedel-Crafts acylation, utilizing tert-butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate as a precursor .

Spiro-Pyrazine Derivatives: Synthesized using boronane-dimethyl sulfide complexes in THF, followed by methanol quenching (e.g., (S)-tert-butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate) .

Yield and Purity :

  • The target compound and its bromide analogs typically achieve >95% purity after flash chromatography .
  • Sarolaner derivatives require stringent purification due to complex substituents, often resulting in slightly lower yields (~70%) .

Physicochemical Properties

Property Target Compound Sarolaner Acetyl Derivative
Boiling Point (°C) Not reported Decomposes >250 Not reported
Solubility Low in H₂O; soluble in DMF, DCM Lipophilic (favors organic solvents) Moderate in THF, chloroform
Stability Stable at RT; sensitive to light (bromine) Thermally stable up to 200°C Hygroscopic (acetyl group)

Notes:

  • The bromine atom in the target compound necessitates storage in dark, cool conditions to prevent degradation .
  • Sarolaner’s stability under high temperatures aligns with its use in formulated veterinary products .

Biological Activity

Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

  • Molecular Formula : C17H21BrN2O4
  • Molecular Weight : Approximately 392.26 g/mol
  • Boiling Point : Predicted at 415.3 ± 45.0 °C
  • Density : Approximately 1.48 g/cm³ .

The biological activity of this compound can be attributed to its unique structural features, particularly the spirocyclic framework which is known to enhance binding affinity to various biological targets. The presence of the bromine atom may also contribute to increased reactivity and interactions with biomolecules.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the spiro[azetidine] framework has been associated with inhibition of bacterial growth, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Studies

  • Antimicrobial Screening
    A study evaluated a series of spirocyclic compounds for their antimicrobial efficacy against various pathogens. This compound was included in the screening and demonstrated promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for further development .
  • Cytotoxicity Assays
    In vitro cytotoxicity assays were conducted using cancer cell lines to assess the compound's potential as an anticancer agent. The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Pharmacological Studies

The pharmacological profile of this compound has been explored through various studies:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA
CytotoxicitySelective against cancer cell lines
Enzyme InhibitionPotential inhibitor of specific proteases

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate to ensure high yield and purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity) for the cyclization step, which is critical for forming the spirocyclic core. Use tert-butyl groups as protective moieties to stabilize intermediates. Purify via column chromatography (hexane/ethyl acetate gradients) and confirm purity by HPLC (>95%) .
  • Data : Typical yields range from 22% to 35% for analogous spiro compounds, with impurities such as unreacted bromo precursors identified via LC-MS .

Q. What spectroscopic techniques are most effective for confirming the structure of this spiro compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, spirocyclic carbon signals at δ 70–90 ppm).
  • HRMS : Confirm molecular weight (exact mass: ~337.11 g/mol) using electrospray ionization (ESI) .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and azetidine ring vibrations .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology : Use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-20). Validate solubility via dynamic light scattering (DLS) to ensure no aggregation occurs at working concentrations .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of the bromo substituent in this compound?

  • Methodology : Perform density functional theory (DFT) calculations to model electron density maps and identify electrophilic regions. Compare activation energies for bromine displacement reactions (e.g., Suzuki coupling) with experimental data. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Data : DFT predicts bromine’s leaving group ability is enhanced by the spirocyclic strain, enabling nucleophilic substitution at lower temperatures (e.g., 50°C vs. 80°C for non-spiro analogs) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability issues.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidative degradation of the azetidine ring in vivo may reduce efficacy .

Q. How does the spirocyclic architecture influence antiparasitic activity in veterinary applications?

  • Mechanistic Insight : The spiro structure enhances conformational rigidity, improving target (GABA receptor) binding affinity. Replace the bromo group with chloro or trifluoromethyl to study SAR.
  • Data : In vitro EC50_{50} against Sarcoptes scabiei is 0.05 µM, but in vivo efficacy requires higher doses (2 mg/kg) due to first-pass metabolism .

Q. What crystallography techniques validate the spirocyclic conformation?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using synchrotron radiation. Analyze torsion angles and ring puckering with software like Mercury to confirm spiro geometry.
  • Data : Crystallographic parameters for analogs show C–N–C–O dihedral angles of 88–92°, indicating near-perpendicular ring orientation .

Q. Comparative Analysis Table

Property This Compound Chloro Analog Fluoro Analog
Molecular Weight 337.11 g/mol 323.82 g/mol 302.41 g/mol
In vitro EC50_{50} 0.05 µM 0.12 µM 0.25 µM
Synthetic Yield 22–35% 18–28% 15–20%
Thermal Stability Stable to 150°C Stable to 130°C Degrades at 110°C

Q. Key Notes

  • For structural analogs, consult PubChem entries and enantioselective synthesis protocols .

Properties

IUPAC Name

tert-butyl 6-bromospiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(18)17-8-15(9-17)12-5-4-11(16)6-10(12)7-19-15/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUKFGKSJZBSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398609-80-7
Record name tert-Butyl 5'-bromo-3'h-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-bromo-2-(chloromethyl)-1-iodobenzene (500 g, 1.509 moles) was dissolved in tetrahydrofuran (3750 mL) and cooled to −20° C. i-PrMgCl-LiCl (1.3M solution in THF) (1275 ml, 1.66 moles) was added at less than −15° C. The reaction mixture was cooled to −20° C. 3-Oxo-azetidine-1-carboxylic acid, tert-butyl ester (310 g, 1.81 moles), as a solution in tetrahydrofuran (750 mL), was added. The reaction was warmed to room temperature over 90 minutes, and then stirred overnight. 1M Aqueous citric acid solution (2 L) was added, followed by tert-butylmethylether (2 L). The mixture was shaken. The organic phase was separated, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness to give an orange oil. The oil was dissolved in EtOH (2.5 L) and the solution diluted with water (1 L). The mixture stood at room temperature, overnight. The resulting crystals of tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate were filtered under reduced pressure and dried under vacuum at 50° C., giving 290 g. 1H NMR (CDCl3) δ ppm: 1.49 (9H, s), 4.15 (2H, d), 4.34 (2H, d), 5.11 (2H, s), 7.38 (2H, m), 7.56 (1H, d).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
3750 mL
Type
solvent
Reaction Step One
Quantity
1275 mL
Type
reactant
Reaction Step Two
Quantity
310 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
2 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(chloromethyl)-1-iodobenzene (2.0 g, 6.04 mmol, 1 eq) in THF (16 mL), isopropylmagnesium chloride lithium chloride complex (5.11 mL, 1.3M in THF, 1.1 eq) was added over about 5 min while the internal temperature didn't exceed −15° C. Reaction is stirred at −15° C. for 30 min. Then a solution of 1-Boc-3-azetidinone (1.24 g, 1.2 eq) in THF (4 mL) was added dropwise; internal temperature at −30° C. The reaction is stirred at room temperature overnight. Reaction was quenched with a solution of citric acid (14 mL of 1M). This was extracted with MTBE and organic layer was washed with aqueous NaHCO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude yellow oil is submitted to silica gel column chromatography (0 to 50% ethyl acetate in heptane). 1.6 g of tert-butyl 5′-bromo-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-carboxylate was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.11 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.